2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide
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Description
2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN4O4 and its molecular weight is 422.416. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation of Pyrazole Derivatives
Research into pyrazole derivatives, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has shown that these compounds exhibit potential antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This suggests their possible application in developing new therapeutic agents for psychiatric disorders (Wise et al., 1987).
Imaging Applications with Pyrazolo[1,5-a]pyrimidines
Radiosynthesis studies of compounds like [18F]PBR111, derived from pyrazolo[1,5-a]pyrimidineacetamides, indicate their utility as selective radioligands for imaging the translocator protein (18 kDa) with PET, highlighting their potential in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Coordination Complexes and Antioxidant Activity
Studies on coordination complexes constructed from pyrazole-acetamide derivatives have elucidated the effect of hydrogen bonding on self-assembly processes and revealed significant antioxidant activities. This research opens avenues for the application of such compounds in materials science and antioxidant therapy (Chkirate et al., 2019).
Anti-inflammatory and Antimicrobial Agents
The synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has demonstrated anti-inflammatory activity, indicating the potential of pyrazole-based compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4/c1-30-19-8-3-14(11-20(19)31-2)17-12-18-22(29)26(9-10-27(18)25-17)13-21(28)24-16-6-4-15(23)5-7-16/h3-12H,13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNOBWCHASCFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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